Boc-Cys(Acm)-ONp

Description

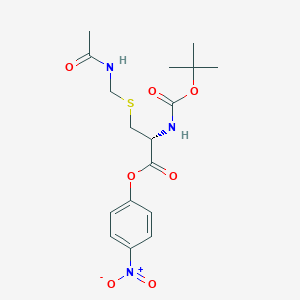

Boc-Cys(Acm)-ONp (S-(Acetamidomethyl)-N-Boc-L-cysteine p-nitrophenyl ester) is a specialized reagent used in peptide synthesis. Its molecular formula is C₁₇H₂₃N₃O₇S, with a molecular weight of 413.5 g/mol and CAS RN 58651-76-6 . The compound features two key functional groups:

- Boc (tert-butyloxycarbonyl): Protects the α-amino group during synthesis, removable under acidic conditions (e.g., trifluoroacetic acid).

- Acm (acetamidomethyl): Protects the cysteine thiol group, preventing unwanted disulfide bond formation. Acm is stable under acidic and basic conditions but can be selectively cleaved with iodine .

The p-nitrophenyl (ONp) ester moiety activates the carboxyl group, enabling efficient coupling without additional activating agents . This makes this compound particularly useful in solid-phase peptide synthesis (SPPS) for introducing cysteine residues with orthogonal protection strategies.

Properties

IUPAC Name |

(4-nitrophenyl) 3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O7S/c1-11(21)18-10-28-9-14(19-16(23)27-17(2,3)4)15(22)26-13-7-5-12(6-8-13)20(24)25/h5-8,14H,9-10H2,1-4H3,(H,18,21)(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMVJNPHWLDKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974190 | |

| Record name | N-({[2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(4-nitrophenoxy)-3-oxopropyl]sulfanyl}methyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58651-76-6 | |

| Record name | p-Nitrophenyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058651766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-({[2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(4-nitrophenoxy)-3-oxopropyl]sulfanyl}methyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbodiimide-Mediated Activation

The most widely documented method involves coupling Boc-Cys(Acm)-OH with p-nitrophenol using N,N'-dicyclohexylcarbodiimide (DCC) in ethyl acetate. This reaction proceeds via the formation of an active ester, enabling efficient peptide bond formation. Key steps include:

-

Dissolving Boc-Cys(Acm)-OH and p-nitrophenol in ethyl acetate at 0°C.

-

Adding DCC to the mixture, which facilitates the formation of this compound through a reactive O-acylisourea intermediate.

-

Maintaining a neutral pH by triethylamine (Et₃N) addition to minimize side reactions.

This method yields 81% of this compound with >95% purity (TLC analysis). The product is typically used without further purification in subsequent peptide couplings, underscoring its reliability for industrial-scale synthesis.

Reaction Mechanism and Optimization

Mechanistic Pathway

The DCC-mediated reaction follows a two-step mechanism:

Critical Parameters

-

Temperature : Reactions are conducted at 0°C to suppress racemization and byproduct formation.

-

Solvent System : Ethyl acetate is preferred due to its low polarity, which stabilizes the active ester.

-

Purification : While chromatography is avoided in industrial settings, recrystallization from ethanol/water mixtures enhances purity.

Characterization and Quality Control

Analytical Data

Stability Profile

This compound is hygroscopic and requires storage at -20°C under inert gas. The Acm group provides thiol protection up to pH 10, while the Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA).

Applications in Peptide Synthesis

Case Study: Desmopressin Precursor

In the synthesis of desmopressin (1-deamino-8-D-arginine vasopressin), this compound is used to incorporate a protected cysteine residue into the peptide chain. The Acm group enables selective disulfide bond formation post-synthesis.

Segment Condensation Strategy

This compound has been employed in the total synthesis of urogastrone (human epidermal growth factor), where it facilitated the assembly of cysteine-containing segments without premature oxidation.

Comparative Analysis of Cysteine Derivatives

| Compound | Protecting Groups | Activation Method | Use Case |

|---|---|---|---|

| This compound | Boc, Acm | p-Nitrophenyl | Disulfide bond formation |

| Fmoc-Cys(Trt)-OH | Fmoc, Trt | HOBt/DIC | Solid-phase synthesis |

| Cys-HCl | None | Direct coupling | Unprotected cysteine |

This compound is distinguished by its orthogonal protection strategy, allowing sequential deprotection in multi-step syntheses.

Challenges and Innovations

Racemization Risks

Despite optimized conditions, trace racemization (<1%) occurs during activation. Substituting DCC with HOAt (1-hydroxy-7-azabenzotriazole) reduces this risk but increases cost.

Green Chemistry Alternatives

Recent efforts explore water-soluble carbodiimides (e.g., EDC) in aqueous-organic biphasic systems to improve sustainability.

Scientific Research Applications

Peptide Synthesis

1.1 Solid-Phase Peptide Synthesis

Boc-Cys(Acm)-ONp is widely utilized in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for easy deprotection under acidic conditions, while the Acm group provides stability during the synthesis process. This dual protection strategy enables the incorporation of cysteine residues into peptides without premature thiol activation or oxidation, which can lead to undesired side reactions.

Table 1: Comparison of Cysteine Protecting Groups in SPPS

| Protecting Group | Stability | Deprotection Conditions | Yield (%) |

|---|---|---|---|

| Boc | High | Acidic (TFA) | 85-95 |

| Acm | Moderate | Iodine or thallium salts | 80-90 |

| Phacm | High | Enzymatic | 75-85 |

1.2 Applications in Complex Peptides

The compound has been successfully employed in synthesizing complex peptides containing multiple cysteine residues, such as conotoxins and other biologically active peptides. For instance, it has been used in the total synthesis of urogastrone, demonstrating its versatility in constructing peptides with specific disulfide bond arrangements .

Drug Development

2.1 Therapeutic Peptides

This compound is crucial in developing therapeutic peptides that target specific biological pathways. Its ability to form stable disulfide bonds makes it suitable for creating cyclic peptides and enhancing the stability and bioactivity of peptide-based drugs. For example, it has been used in synthesizing analogs of vasopressin, a hormone involved in regulating water retention and blood pressure .

2.2 Bioconjugation Techniques

In bioconjugation, this compound can be used to attach peptides to various biomolecules, including antibodies and drugs. The ONp moiety facilitates the formation of amide bonds with carboxylic acids or alcohols, enabling the creation of targeted drug delivery systems .

Biochemical Studies

3.1 Investigation of Thiol-Containing Epitopes

The compound is also employed in studies exploring thiol-containing T cell epitopes. By blocking thiol groups with this compound, researchers can investigate the role of specific cysteine residues in immune responses and protein interactions . This approach has been instrumental in understanding how certain toxins interact with cellular receptors.

3.2 Protein Folding Studies

This compound is utilized in studies investigating protein folding and stability. By incorporating cysteine residues at strategic locations within proteins, researchers can analyze how disulfide bonds affect protein conformation and function.

Mechanism of Action

The primary mechanism of action of Boc-Cys(Acm)-ONp involves the protection and selective deprotection of the cysteine thiol group. The acetamidomethyl group protects the thiol group during peptide synthesis, preventing unwanted side reactions. Upon completion of the peptide chain assembly, the acetamidomethyl group is removed under specific conditions, revealing the free thiol group for further functionalization or disulfide bond formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Boc-Cys(Acm)-ONp with structurally and functionally related cysteine derivatives:

*Prices normalized to per-gram cost based on evidence.

Key Comparisons:

Reactivity and Activation :

- Boc-Cys(Acm)-ONp and Boc-Cys(Acm)-OSu are pre-activated esters, eliminating the need for carbodiimide coupling agents. ONp esters are moisture-sensitive but offer rapid coupling, while OSu esters are more stable in aqueous environments .

- Boc-Cys(Acm)-OH requires activation (e.g., DCC/HOBt), adding steps to synthesis workflows .

Protecting Group Stability: Acm (this compound): Stable under acidic conditions (e.g., TFA cleavage of Boc) but removed with iodine. Ideal for post-synthetic disulfide formation . Bzl (Boc-Cys(Bzl)-OH): Removed via strong acids (HF or HBr) or hydrogenolysis, limiting compatibility with acid-labile resins . Trt (Boc-Cys(Trt)-OH): Cleaved under mild acidic conditions (e.g., 1% TFA), useful for resins sensitive to harsh acids .

Cost Efficiency :

- This compound is ~8× more expensive per gram than Boc-Cys(Acm)-OH due to the activated ester functionality .

- Boc-Cys(Bzl)-OH and Boc-Cys(Trt)-OH offer lower-cost alternatives but lack the orthogonal protection benefits of Acm .

Synthetic Utility :

Biological Activity

Boc-Cys(Acm)-ONp, or N-Boc-S-acetamidomethyl-L-cysteine p-nitrophenyl ester, is a synthetic compound widely utilized in peptide synthesis due to its ability to facilitate the incorporation of cysteine residues. This compound plays a crucial role in studying biological processes, developing therapeutic agents, and synthesizing bioactive peptides. Its unique structure allows for selective reactions during peptide chain construction, making it a valuable tool in biochemical research.

Chemical Structure and Properties

This compound features a complex molecular structure that includes:

- N-Boc Group : Protects the amino group, preventing unwanted reactions.

- Acm Group : Masks the thiol group of cysteine to avoid premature reactions during synthesis.

- p-Nitrophenyl Ester : Activates the C-terminus for peptide bond formation.

Chemical Structure Representation

| Component | Description |

|---|---|

| N-Boc | tert-Butyloxycarbonyl protecting group |

| Acm | Acetamidomethyl group protecting thiol |

| ONp | p-Nitrophenyl ester for reactivity |

Molecular Formula

The molecular formula of this compound is .

Role in Peptide Synthesis

This compound is primarily used as a building block in the synthesis of peptides that require cysteine for structural integrity and biological activity. Cysteine residues are essential for forming disulfide bridges, which stabilize the three-dimensional conformation of proteins.

Key Applications:

- Peptide Hormones : Synthesis of biologically active peptide hormones.

- Enzyme Inhibitors : Development of peptide-based enzyme inhibitors.

- Therapeutic Agents : Creation of peptides with potential antimicrobial and anticancer properties .

The mechanism by which this compound exerts its biological effects involves:

- Deprotection : The Boc protecting group is removed using acidic conditions (e.g., trifluoroacetic acid).

- Peptide Bond Formation : The exposed amino group reacts with the activated C-terminus of another amino acid or peptide fragment, facilitated by the p-nitrophenyl ester.

- Thiolation : After peptide assembly, the Acm group is removed, exposing the thiol group for further modifications or disulfide bond formation .

Case Study 1: Peptide Synthesis

In a study involving the synthesis of a specific peptide hormone, this compound was utilized to incorporate cysteine into the sequence effectively. The resulting peptide demonstrated enhanced stability and biological activity due to the presence of disulfide bonds formed during oxidative folding.

Case Study 2: Enzyme Inhibition

Research has shown that peptides synthesized using this compound can act as effective inhibitors for certain enzymes. These peptides were tested against various enzyme assays, demonstrating significant inhibitory activity, which highlights their potential as therapeutic agents .

Comparative Analysis of Cysteine Derivatives

To understand the advantages of using this compound, it is essential to compare it with other cysteine derivatives commonly used in peptide synthesis.

| Derivative | Advantages | Disadvantages |

|---|---|---|

| This compound | Lower racemization rates; stable under mild bases | Requires careful deprotection |

| Cys(Trt) | Simple deprotection; widely used | Higher tendency for racemization |

| Cys(Phth) | Good stability; suitable for long peptides | More complex deprotection process |

Q & A

Q. What are the key synthetic pathways for Boc-Cys(Acm)-ONp, and how can its purity be optimized during preparation?

this compound is synthesized via the activation of Boc-Cys(Acm)-OH using 4-nitrophenol (ONp) in the presence of coupling reagents like DCC (dicyclohexylcarbodiimide). Critical steps include maintaining anhydrous conditions to prevent hydrolysis of the active ester. Purity optimization involves recrystallization from non-polar solvents (e.g., ethyl acetate/hexane mixtures) and monitoring by reversed-phase HPLC (≥95% purity threshold) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight. Purity is quantified via HPLC using a C18 column with UV detection at 220 nm. Elemental analysis ensures correct stoichiometry .

Q. What solvent systems are compatible with this compound in solid-phase peptide synthesis (SPPS)?

this compound is soluble in dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF). For SPPS, DMF is preferred due to its compatibility with resin swelling and coupling reactions. Pre-activation with HOBt (hydroxybenzotriazole) enhances coupling efficiency .

Q. How should this compound be stored to maintain stability?

Store desiccated at -20°C in amber vials to prevent moisture absorption and photodegradation. Long-term stability (>2 years) is achievable under these conditions, as confirmed by periodic HPLC analysis .

Advanced Research Questions

Q. What mechanistic insights explain the selective removal of the Acm group in this compound during peptide deprotection?

The Acm group is selectively removed using iodine in aqueous acetic acid or mercury(II) acetate, which oxidizes the thioether to a disulfide without cleaving Boc or ONp groups. Reaction kinetics depend on iodine concentration (optimal: 0.1 M) and temperature (0–4°C to minimize side reactions) .

Q. How does the Acm group influence disulfide bond formation in peptides synthesized with this compound?

The Acm group prevents premature oxidation during synthesis. Post-deprotection, controlled oxidation (e.g., air exposure at pH 8.0) facilitates disulfide bond formation. Circular dichroism (CD) spectroscopy and Ellman’s assay are used to monitor folding and free thiol content .

Q. What strategies mitigate racemization during this compound incorporation into peptides?

Racemization is minimized by using low-basicity coupling agents (e.g., COMU instead of HBTU) and maintaining reaction temperatures below 25°C. Chiral HPLC or Marfey’s reagent analysis post-synthesis quantifies enantiomeric excess .

Q. How can low coupling efficiency of this compound in SPPS be diagnostically addressed?

Steric hindrance from the Acm group may reduce efficiency. Pre-activation for 10–15 minutes in DMF with HOBt and DIEA (N,N-diisopropylethylamine) improves reactivity. Alternatively, microwave-assisted synthesis at 50°C enhances diffusion rates .

Q. What are the challenges in using this compound for native chemical ligation (NCL)?

The Acm group’s stability under NCL conditions (e.g., pH 6.8–7.5, thiol additives) must be verified. Competing thiolactone formation can occur, requiring precise stoichiometric control of ligation partners. LC-MS monitors intermediate species .

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

Accelerated stability studies show degradation rates increase in polar aprotic solvents (e.g., DMSO) above 25°C. Kinetic modeling using Arrhenius equations predicts a half-life of >48 hours in DMF at 4°C, making it ideal for prolonged synthesis workflows .

Methodological Considerations

- Data Contradictions : Discrepancies in Acm deprotection efficiency may arise from varying iodine purity or residual moisture. Always standardize reagents and validate protocols with model peptides .

- Experimental Design : Use factorial design (e.g., Taguchi method) to optimize coupling conditions, assessing variables like solvent, temperature, and activator .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.